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molecular formula C10H7NO B3077676 6-Methylbenzofuran-2-carbonitrile CAS No. 1049129-12-5

6-Methylbenzofuran-2-carbonitrile

Cat. No. B3077676
M. Wt: 157.17 g/mol
InChI Key: QNWDSJROTITIJU-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

To a 500 mL 3-neck flask was added 2-(2,2-dibromovinyl)-5-methylphenol (17.7 g, 60.6 mmol), CuI (1.16 g, 6.06 mmol), Na2CO3 (12.85 g, 121 mmol) and DMF (120 mL). The reaction was heated to 80° C. for 6 hr. After 6 hr the r×n was cooled to RT and anhydrous K4Fe(CN)6 (4.47 g, 12.12 mmol), Pd(OAc)2 (2.04 g, 3.03 mmol) and PPh3 (0.32 g, 1.21 mmol) were added to the reaction and the reaction was flushed with nitrogen for 10 min. The reaction was then heated to 120° C. for 18 hr. After 18 hr the r×n was cooled to RT and diluted with EtOAc. The reaction mixture was filtered through a silica plug to remove solids and flushed with EtOAc. The collected filtrates were diluted with water and brine and extracted with EtOAc×2. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude mixture was purified via silica gel FCC, 100% Heptane-20% EtOAc/80% Heptane to give a yellow solid, 6-methylbenzofuran-2-carbonitrile (5.1 g). 1H NMR (400 MHz, DMSO-d6) δ 2.47 (s, 3H), 7.27 (ddd, J=8.2, 1.4, 0.7 Hz, 1H), 7.57 (s, 1H), 7.71 (d, J=8.1 Hz, 1H), 8.05 (d, J=1.0 Hz, 1H).
Name
2-(2,2-dibromovinyl)-5-methylphenol
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
1.16 g
Type
catalyst
Reaction Step One
[Compound]
Name
K4Fe(CN)6
Quantity
4.47 g
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.32 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[OH:11].C([O-])([O-])=O.[Na+].[Na+].[CH3:19][N:20](C=O)C>[Cu]I.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:10][C:7]1[CH:8]=[CH:9][C:4]2[CH:3]=[C:2]([C:19]#[N:20])[O:11][C:5]=2[CH:6]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
2-(2,2-dibromovinyl)-5-methylphenol
Quantity
17.7 g
Type
reactant
Smiles
BrC(=CC1=C(C=C(C=C1)C)O)Br
Name
Quantity
12.85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C)C=O
Name
CuI
Quantity
1.16 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
K4Fe(CN)6
Quantity
4.47 g
Type
reactant
Smiles
Name
Quantity
2.04 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.32 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 6 hr the r×n was cooled to RT
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction was flushed with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated to 120° C. for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After 18 hr the r×n was cooled to RT
Duration
18 h
ADDITION
Type
ADDITION
Details
diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a silica plug
CUSTOM
Type
CUSTOM
Details
to remove solids
CUSTOM
Type
CUSTOM
Details
flushed with EtOAc
ADDITION
Type
ADDITION
Details
The collected filtrates were diluted with water and brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc×2
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified via silica gel FCC, 100% Heptane-20% EtOAc/80% Heptane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C(O2)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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